molecular formula C24H15N3O6 B6047247 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide

Cat. No. B6047247
M. Wt: 441.4 g/mol
InChI Key: GLOHIPNXERFLOL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide, also known as BNIPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNIPF is a furan-based compound that belongs to the family of benzoxazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of specific enzymes or the modulation of specific signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes related to inflammation and immunity.
Biochemical and physiological effects:
This compound has been shown to exhibit diverse biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide in lab experiments is its diverse biological activities, which make it a suitable candidate for studying various biological processes. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the research on N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. Another direction is to study its potential applications in material science, particularly in the development of new functional materials. Furthermore, future studies could focus on elucidating the mechanism of action of this compound and identifying its specific molecular targets.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide involves the reaction of 2-furoic acid with 4-nitroaniline and 2-aminophenol in the presence of phosphorus oxychloride. The resulting product is then subjected to hydrolysis and esterification to obtain this compound. The overall synthesis process is shown in Figure 1.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In biochemistry, this compound has been used as a probe to study protein-ligand interactions. In material science, this compound has been used as a building block for the synthesis of new functional materials.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O6/c28-19-13-15(7-10-17(19)24-26-18-3-1-2-4-21(18)33-24)25-23(29)22-12-11-20(32-22)14-5-8-16(9-6-14)27(30)31/h1-13,28H,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOHIPNXERFLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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